molecular formula C12H14N2O3 B14768948 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione

1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B14768948
M. Wt: 234.25 g/mol
InChI Key: JHDGCBMQVKWCJB-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that combines a hexahydropyrimidine ring with a methoxymethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling methanol or pyridine, resulting in the formation of hexahydropyrimidine derivatives . The process involves heating the reactants at a specific ratio in the presence of a solvent, leading to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenyl ring or the hexahydropyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the combination of the hexahydropyrimidine ring with a methoxymethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-[4-(methoxymethyl)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-17-8-9-2-4-10(5-3-9)14-7-6-11(15)13-12(14)16/h2-5H,6-8H2,1H3,(H,13,15,16)

InChI Key

JHDGCBMQVKWCJB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)N2CCC(=O)NC2=O

Origin of Product

United States

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